[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
CAS No.: 1193387-80-2
Cat. No.: VC2808172
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193387-80-2 |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | (4,6-dimethyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C12H19N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6,8,13H2,1-2H3 |
| Standard InChI Key | ORPXQUBSCPPHOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1CN)N2CCCC2)C |
| Canonical SMILES | CC1=CC(=NC(=C1CN)N2CCCC2)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS No. 1193387-80-2) is classified as an organic nitrogen-containing heterocycle, specifically a pyridine derivative . The compound's name describes its key structural features: a pyridine core with methyl groups at positions 4 and 6, a pyrrolidine substituent at position 2, and a methanamine (CH2NH2) group at position 3. This systematic nomenclature provides a clear indication of its molecular architecture and key functional groups.
The compound can be represented through various chemical notations, including the SMILES code NCC1=C(N2CCCC2)N=C(C)C=C1C, which encodes its structural connectivity in a standardized format . This notation system allows for computational analysis and database indexing of the compound, facilitating its identification and comparison with related structures in chemical repositories.
Structural Features and Configuration
The molecular structure of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine consists of several key structural elements that define its chemical behavior:
-
A pyridine ring serving as the central aromatic heterocyclic core
-
Two methyl substituents positioned at the 4 and 6 positions of the pyridine ring
-
A pyrrolidine ring (a five-membered cyclic secondary amine) attached at the 2-position
-
A methanamine group (primary amine) at the 3-position of the pyridine ring
These structural components create a three-dimensional arrangement that influences the compound's reactivity patterns and potential interactions with biological targets. The pyrrolidine substituent at the 2-position of the pyridine ring is particularly significant, as it enhances the stereochemistry of the molecule and allows it to effectively explore pharmacophore space during potential biological interactions.
Physical and Chemical Properties
Physicochemical Characteristics
The physicochemical profile of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine provides essential information for understanding its behavior in various chemical and biological systems. These properties are summarized in Table 1:
Table 1: Physicochemical Properties of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C12H19N3 | Defines elemental composition |
| Molecular Weight | 205.30 g/mol | Influences diffusion and permeability |
| Topological Polar Surface Area (TPSA) | 42.15 Ų | Indicates potential for membrane permeability |
| LogP (octanol-water partition coefficient) | 1.75734 | Reflects moderate lipophilicity |
| Hydrogen Bond Acceptors | 3 | Affects molecular recognition and binding |
| Hydrogen Bond Donors | 1 | Influences intermolecular interactions |
| Rotatable Bonds | 2 | Determines conformational flexibility |
The compound's moderate LogP value (1.75734) suggests a balanced lipophilic-hydrophilic profile, which is favorable for membrane permeability while maintaining reasonable aqueous solubility . The relatively low number of rotatable bonds (2) indicates limited conformational flexibility, which can be advantageous for binding specificity to potential biological targets.
Chemical Reactivity and Stability
The reactivity of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine is primarily determined by its functional groups. The primary amine (methanamine group) can participate in various reactions typical of primary amines, including:
-
Nucleophilic substitution reactions
-
Amide bond formation
-
Reductive amination
-
Schiff base formation
For storage considerations, the compound should be kept sealed in dry conditions at temperatures between 2-8°C to maintain its stability and prevent degradation . These storage recommendations suggest potential sensitivity to moisture and elevated temperatures, which should be considered in handling and experimental applications.
Synthesis and Production Methods
Synthetic Approaches
The synthesis of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves reactions between appropriately substituted pyridine derivatives and pyrrolidine. While the search results don't provide a specific validated synthetic route for this exact compound, general approaches can be inferred from the synthesis of similar structures.
One effective method for synthesizing pyridine derivatives with cyclic amine substituents involves microwave-assisted organic synthesis (MAOS), which enhances reaction efficiency and reduces reaction times compared to conventional heating methods. This approach is particularly valuable for introducing the pyrrolidine group at the 2-position of the pyridine ring.
The general synthetic strategy might proceed through the following key steps:
-
Preparation of an appropriately substituted pyridine core with methyl groups at positions 4 and 6
-
Introduction of a leaving group at position 2 to facilitate nucleophilic substitution
-
Reaction with pyrrolidine to introduce the cyclic amine substituent
-
Functionalization of position 3 to incorporate the methanamine group, potentially through reduction of a nitrile or carboxylic acid derivative
Production Considerations
In industrial or larger-scale laboratory settings, the production of compounds like [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine may utilize continuous flow reactors to optimize yield and purity. This approach offers several advantages over traditional batch processing, including:
-
Improved heat transfer and temperature control
-
Enhanced mixing efficiency
-
Greater reaction selectivity
-
Reduced reaction times
-
Simplified scale-up procedures
Advanced purification techniques, including column chromatography, recrystallization, and preparative HPLC, are typically employed to ensure the final product meets the required specifications for research applications. Quality control measures often involve verification of structure and purity through analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Current Research Status and Future Directions
Future Research Opportunities
The distinctive structural features of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine suggest several promising directions for future research:
-
Comprehensive biological screening to identify specific targets and activities
-
Structural modifications to optimize pharmacological properties
-
Investigation of potential applications in emerging therapeutic areas
-
Development of improved synthetic routes for more efficient production
-
Exploration of structure-property relationships to enhance drug-like characteristics
Advanced computational approaches, including molecular docking studies and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the compound's potential interactions with biological targets and guide future experimental work.
The continued interest in pyridine derivatives with diverse substituents suggests that compounds like [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine will remain relevant in chemical and pharmaceutical research, potentially leading to new discoveries and applications across multiple scientific disciplines.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Several structural analogs of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine have been documented, providing context for understanding its place within a broader family of related compounds. These include:
-
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride (CAS: 1588441-33-1), which lacks the methyl substituents at positions 4 and 6
-
N-Methyl-1-(pyridin-3-yl)methanamine (CAS: 20173-04-0), which features a simpler pyridine structure with a methylated methanamine group
-
(6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9), which contains only one methyl substituent and lacks the pyrrolidine group
Comparative analysis of these related structures can provide insights into how specific structural modifications affect physical properties, chemical reactivity, and potential biological activities. For example, the presence or absence of methyl substituents on the pyridine ring may influence electronic distribution and lipophilicity, while variations in the cyclic amine component could affect binding interactions with potential biological targets.
Structure-Property Relationships
Table 2: Structure-Property Relationships in Pyridine Derivatives
| Structural Feature | Effect on Properties | Potential Impact on Applications |
|---|---|---|
| Methyl substituents (4,6-positions) | Increased lipophilicity, altered electronic distribution | Enhanced membrane permeability, modified receptor interactions |
| Pyrrolidine substituent (2-position) | Enhanced stereochemistry, added basicity | Improved exploration of pharmacophore space, additional hydrogen bonding capacity |
| Methanamine group (3-position) | Hydrogen bonding capability, reactivity site | Target binding through H-bonds, synthetic versatility for derivatization |
| Protonation state (free base vs. salt form) | Altered solubility, stability | Different formulation options, modified bioavailability |
These structure-property relationships are valuable for guiding the design and optimization of pyridine derivatives for specific applications, whether in synthetic chemistry, medicinal chemistry, or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume